molecular formula C11H12N2O2 B1349024 4-(1H-benzimidazol-2-yl)butanoic acid CAS No. 50365-32-7

4-(1H-benzimidazol-2-yl)butanoic acid

Cat. No.: B1349024
CAS No.: 50365-32-7
M. Wt: 204.22 g/mol
InChI Key: ZDHBKJAJFVSOSF-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a benzimidazole moiety linked to a butanoic acid chain via the 2-position of the benzimidazole ring. This compound has garnered attention in medicinal and synthetic chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves condensation reactions or alkaline hydrolysis of pyrrolidinone precursors. For example, refluxing ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with hydrazine monohydrate yields the target compound with a 51% yield and a melting point of 166–167°C . The compound’s NMR spectra (¹H and ¹³C) confirm its open-chain structure, with characteristic signals for the carboxylic acid group (~173 ppm in ¹³C NMR) and benzimidazole protons .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBKJAJFVSOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353847
Record name 4-(1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50365-32-7
Record name 4-(1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-2-yl)butanoic acid
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Comparison with Similar Compounds

Table 1: Key Properties of 4-(1H-Benzimidazol-2-yl)butanoic Acid and Analogues

Compound Name Substituents/Modifications Synthesis Yield (%) Melting Point (°C) Key Spectral Features (¹³C NMR)
This compound Parent compound 51 166–167 COOH: ~173 ppm
3a: 3-(1H-Benzimidazol-2-yl)-4-(3-methylphenylamino)butanoic acid 3-methylphenylamino substituent 78 187–188 COOH: ~175 ppm; δ(C-2/C-3): 1.4 ppm difference
3b: 3-(1H-Benzimidazol-2-yl)-4-(2,5-dimethylphenylamino)butanoic acid 2,5-dimethylphenylamino substituent 75 240 (decomp.) IR: 1680 cm⁻¹ (C=O)
3c: 3-(1H-Benzimidazol-2-yl)-4-(5-chloro-2-methylphenylamino)butanoic acid 5-chloro-2-methylphenylamino substituent 48 222 (decomp.) COOH: ~175 ppm; δ(C-2/C-3): 1.7 ppm difference
Compound 16: 3-(1H-Benzimidazol-2-yl)-4-[4-(1H-benzimidazol-2-yl)anilino]butanoic acid Dual benzimidazole-anilino groups 50 204–205 Increased aromatic proton multiplicity
88: 3-(1H-Benzimidazol-2-yl)-4-(3-chloro-4-methoxyphenylamino)butanoic acid 3-chloro-4-methoxyphenylamino substituent Not reported Not reported NH₂: 5.7 ppm (¹H NMR); COOH: 173.4 ppm (¹³C NMR)

Key Observations:

Substituent Effects on Yield and Stability :

  • Electron-donating groups (e.g., methyl in 3a) improve synthetic yields (78%) compared to electron-withdrawing substituents (e.g., chloro in 3c: 48%) .
  • Bulkier substituents (e.g., dual benzimidazole in Compound 16) reduce yield due to steric hindrance .

Thermal Stability :

  • Decomposition at higher temperatures (e.g., 3b at 240°C) correlates with increased steric strain from substituents .

Spectral Differentiation :

  • The ¹³C NMR chemical shift difference between C-2 and C-3 in open-chain derivatives (1.4–1.7 ppm) is smaller than in cyclic precursors (5–6.5 ppm), confirming structural openness .

Table 2: Functional Group Impact on Bioactivity

Compound Class Functional Group Variation Potential Biological Relevance
This compound Carboxylic acid Metal chelation; enzyme inhibition
Benzoic acid hydrazide derivatives (e.g., 1–14) Hydrazide instead of carboxylic acid Enhanced antibacterial activity
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid Dioxoisoindolinyl substituent Altered solubility; potential prodrug

Key Insights:

  • Carboxylic Acid vs. Hydrazide : Hydrazide derivatives (e.g., compounds 1–14) exhibit superior antibacterial activity due to improved membrane permeability .
  • Ring-Opening vs. Cyclic Analogues: Open-chain derivatives (e.g., 3a–3c) show greater flexibility for target binding compared to cyclic pyrrolidinones (e.g., 2a–2c), which are conformationally restricted .

Physicochemical Property Analysis

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Density (g/cm³) Boiling Point (°C)
This compound 229.25* Not reported Not reported
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid 233.22 1.38 442.1
2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic acid 209.25 Not reported Not reported

*Calculated based on molecular formula C₁₁H₁₁N₂O₂.

Notable Trends:

  • Higher molecular weight and density in dioxoisoindolinyl derivatives (e.g., 1.38 g/cm³) suggest increased crystallinity .
  • Boiling points are rarely reported for benzimidazole derivatives due to thermal instability.

Biological Activity

4-(1H-benzimidazol-2-yl)butanoic acid is a benzimidazole derivative with the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of approximately 204.23 g/mol. This compound has garnered attention due to its potential pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions can lead to significant alterations in cellular processes, including:

  • Inhibition of Enzymatic Activity : The benzimidazole moiety is known to bind to enzymes, potentially inhibiting their function and affecting metabolic pathways.
  • Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells, contributing to its anticancer properties .
  • Antimicrobial Effects : The compound has shown efficacy against various microbial strains, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of specific bacterial and fungal strains.

Anticancer Activity

The compound's anticancer potential has been highlighted in several studies. For example, it has been observed to be effective against different cancer cell lines, showcasing IC50 values in the low micromolar range .

Antiviral Properties

Benzimidazole derivatives have also been explored for their antiviral activities. Preliminary findings suggest that this compound may inhibit viral replication through various mechanisms.

Case Study 1: Antileishmanial Activity

A study focused on the antileishmanial activity of benzimidazole derivatives demonstrated that certain compounds exhibited potent effects against Leishmania species. While specific data for this compound was not detailed, its structural similarities suggest potential efficacy against these parasites .

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activities
This compoundBenzimidazole ring with butanoic acid chainAntimicrobial, anticancer
BendamustineAlkylating agent derived from benzimidazoleChemotherapy for lymphomas
5-(1H-benzimidazol-2-yl)pentanoic acidLonger carbon chainAnticancer properties

This comparison illustrates the unique characteristics of this compound while highlighting the diverse biological activities found within related compounds.

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